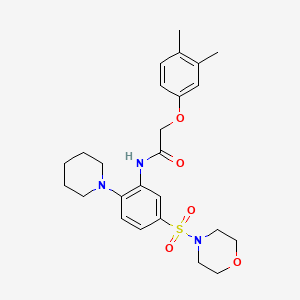![molecular formula C15H22N2O2 B7560690 [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone, also known as 4-ANEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an interesting compound to study.
Mécanisme D'action
The exact mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. It is also believed to act as a partial agonist at the dopamine D2 receptor, which further modulates dopamine levels.
Biochemical and Physiological Effects:
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone has significant effects on the central nervous system, including increased locomotor activity and enhanced cognitive function. It has also been shown to modulate mood and affect, leading to its investigation as a potential antidepressant. Additionally, it has been shown to have analgesic effects, making it a potential treatment for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these neurotransmitters. However, one limitation is its potential toxicity, which must be carefully considered when using it in experiments.
Orientations Futures
There are several potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. Additionally, its analgesic effects make it a potential treatment for pain management. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone involves several steps, including the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This compound is then reduced with hydrogen gas and a palladium catalyst to form 4-ethoxyphenylpropan-2-amine. Finally, this compound is reacted with formaldehyde to yield [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone. The synthesis process is complex, but it has been optimized to produce high yields of the final product.
Applications De Recherche Scientifique
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have significant effects on the central nervous system, including the ability to modulate dopamine and serotonin levels. This has led to its investigation as a potential treatment for neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-5-3-13(4-6-14)15(18)17-9-7-12(11-16)8-10-17/h3-6,12H,2,7-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLYKQMCYGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)